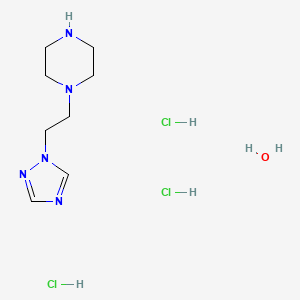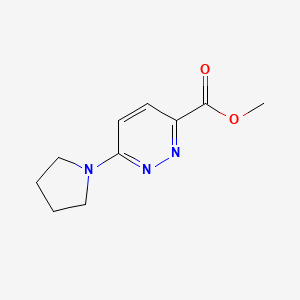![molecular formula C18H15BrN2O3S B2765266 Methyl 2-[2-(4-bromobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate CAS No. 897616-76-1](/img/structure/B2765266.png)
Methyl 2-[2-(4-bromobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[2-(4-bromobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate is a chemical compound with a complex structure that includes a benzothiazole ring, a bromobenzoyl group, and a methyl ester. This compound is known for its diverse applications in scientific research due to its unique composition, which offers immense potential for studying various molecular processes and developing innovative solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(4-bromobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, starting with the formation of the benzothiazole ring This can be achieved through the cyclization of 2-aminothiophenol with a suitable carbonyl compoundFinally, the methyl ester is formed by esterification of the carboxylic acid group with methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(4-bromobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or introduce hydrogen atoms.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-[2-(4-bromobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 2-[2-(4-bromobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate exerts its effects involves interactions with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The bromobenzoyl group may enhance the compound’s binding affinity and specificity for certain targets, while the methyl ester can influence its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[2-(4-chlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate
- Methyl 2-[2-(4-fluorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate
- Methyl 2-[2-(4-methylbenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate
Uniqueness
Methyl 2-[2-(4-bromobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate is unique due to the presence of the bromobenzoyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with improved properties .
Properties
IUPAC Name |
methyl 2-[2-(4-bromobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S/c1-11-3-8-14-15(9-11)25-18(21(14)10-16(22)24-2)20-17(23)12-4-6-13(19)7-5-12/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRDRJKBBFDWFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)Br)S2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-methyl-2-(methylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2765184.png)



![2-(2-fluorophenoxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2765193.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2765194.png)
![3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2765197.png)
![N-(2-Methoxy-2-phenylbutyl)pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2765198.png)
![N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2765199.png)


![2-Cyclopropyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2765202.png)

![(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2765206.png)
